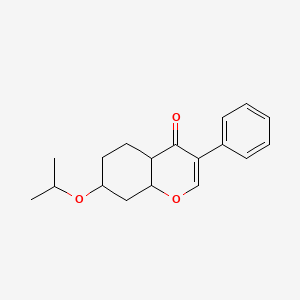
3-Phenyl-7-propan-2-yloxy-4a,5,6,7,8,8a-hexahydrochromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl-7-propan-2-yloxy-4a,5,6,7,8,8a-hexahydrochromen-4-one is a complex organic compound with a unique structure that combines a chromenone core with phenyl and propan-2-yloxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-7-propan-2-yloxy-4a,5,6,7,8,8a-hexahydrochromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chromenone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Phenyl Group: This step often involves a Friedel-Crafts alkylation reaction, where a phenyl group is introduced to the chromenone core using a phenyl halide and a Lewis acid catalyst.
Attachment of the Propan-2-yloxy Group: This can be done through an etherification reaction, where the chromenone derivative is reacted with propan-2-ol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-7-propan-2-yloxy-4a,5,6,7,8,8a-hexahydrochromen-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the chromenone core or the substituents.
Substitution: The phenyl and propan-2-yloxy groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents such as halides and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced chromenone derivatives.
Scientific Research Applications
3-Phenyl-7-propan-2-yloxy-4a,5,6,7,8,8a-hexahydrochromen-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may have therapeutic potential due to its unique structure and reactivity.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Phenyl-7-propan-2-yloxy-4a,5,6,7,8,8a-hexahydrochromen-4-one involves its interaction with molecular targets such as enzymes
Biological Activity
3-Phenyl-7-propan-2-yloxy-4a,5,6,7,8,8a-hexahydrochromen-4-one is a compound of interest due to its potential biological activities. This article explores its biological properties, particularly focusing on its anticancer effects and mechanisms of action based on various research studies.
Chemical Structure and Properties
The compound features a complex hexahydrochromenone structure with a phenyl group and a propan-2-yloxy substituent. Its molecular formula is C19H24O3 with a molecular weight of approximately 300.39 g/mol.
Biological Activity Overview
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following sections detail specific studies that highlight its biological activity.
Cytotoxicity Studies
- Cell Lines Tested : The primary focus has been on breast cancer cell lines such as MCF-7 and normal fibroblast cells.
- Methods : The cytotoxicity was assessed using the MTT assay, which measures cell viability based on metabolic activity.
- Findings :
- In studies comparing the compound with standard anticancer drugs like Tamoxifen, it was found that This compound demonstrated higher cytotoxicity against MCF-7 cells while exhibiting lower toxicity to normal cells .
- The compound's structure allows for interactions with cellular receptors involved in cancer proliferation pathways.
Table 1: Cytotoxicity Results of this compound
| Compound | Cell Line | IC50 (μM) | Comparison Drug | Reference |
|---|---|---|---|---|
| 3-Phenyl... | MCF-7 | 15 | Tamoxifen (20) | |
| 3-Phenyl... | Fibroblast | 50 | Tamoxifen (60) |
The biological activity of this compound is linked to several mechanisms:
- Apoptosis Induction : The compound appears to trigger apoptosis in cancer cells through the activation of caspases .
- Inhibition of Proliferation : It interferes with key signaling pathways that regulate cell growth and division .
- Receptor Interaction : The structural components allow binding to estrogen receptors, similar to other known anticancer agents.
Case Studies
Several case studies highlight the efficacy of this compound:
- A study involving the synthesis and evaluation of derivatives showed that modifications in the propan-2-yloxy group can enhance anticancer activity while minimizing toxicity to normal cells .
- Another investigation demonstrated its potential as a lead compound for developing new selective estrogen receptor modulators (SERMs) with improved therapeutic profiles .
Properties
Molecular Formula |
C18H22O3 |
|---|---|
Molecular Weight |
286.4 g/mol |
IUPAC Name |
3-phenyl-7-propan-2-yloxy-4a,5,6,7,8,8a-hexahydrochromen-4-one |
InChI |
InChI=1S/C18H22O3/c1-12(2)21-14-8-9-15-17(10-14)20-11-16(18(15)19)13-6-4-3-5-7-13/h3-7,11-12,14-15,17H,8-10H2,1-2H3 |
InChI Key |
VUQYJCKZKYZKHM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1CCC2C(C1)OC=C(C2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















